Lacto-N-neofucopentaose is primarily derived from human breast milk, where it is one of the predominant oligosaccharides. It can also be synthesized through microbial fermentation processes or chemical synthesis methods, which are increasingly being explored for commercial production.
Lacto-N-neofucopentaose belongs to the category of neutral human milk oligosaccharides. Its structure includes multiple monosaccharide units linked by glycosidic bonds, specifically featuring fucose and galactose residues.
The synthesis of Lacto-N-neofucopentaose can be achieved through various methods:
Recent advancements in metabolic engineering have led to strains capable of producing Lacto-N-neofucopentaose in significant quantities. For instance, specific fucosyltransferases have been identified that enhance the conversion rates from simpler sugars to Lacto-N-neofucopentaose .
Lacto-N-neofucopentaose consists of a complex arrangement of monosaccharides including galactose, glucose, N-acetylglucosamine, and fucose. Its structural formula can be represented as follows:
The molecular weight of Lacto-N-neofucopentaose is approximately 500 Da. Its specific stereochemistry contributes to its biological functions and interactions within the human body.
Lacto-N-neofucopentaose participates in various biochemical reactions, primarily involving glycosidic bond formation and cleavage. The reactions are catalyzed by specific enzymes such as fucosyltransferases and glycosidases.
The enzymatic reactions typically involve substrate specificity where the enzyme catalyzes the transfer of fucose or other sugar moieties to acceptor molecules, forming the oligosaccharide structure .
The mechanism by which Lacto-N-neofucopentaose exerts its effects primarily involves modulation of gut microbiota composition and enhancement of immune function. It acts as a prebiotic, promoting the growth of beneficial bacteria such as bifidobacteria.
Studies indicate that oligosaccharides like Lacto-N-neofucopentaose can influence gut health by enhancing microbial diversity and improving intestinal barrier function .
Lacto-N-neofucopentaose has several applications in scientific research and industry:
Lacto-N-neofucopentaose (LNnFP) belongs to the fucosylated subclass of human milk oligosaccharides (HMOs) characterized by a lactose (Galβ1-4Glc) core at the reducing end. The critical structural distinction lies in the linkage between the N-acetyllactosamine unit and the terminal galactose. LNnFP features a Type 2 core characterized by a β1-4 linkage (Galβ1-4GlcNAc), differentiating it structurally and functionally from Type 1 core HMOs (Galβ1-3GlcNAc) like Lacto-N-fucopentaose I (LNFP I) [4] [9]. This β1-4 linkage creates a linear backbone architecture: Fucα1-2Galβ1-4GlcNAcβ1-3Galβ1-4Glc (LNnFP I) [2] [10]. The Type 2 core is evolutionarily significant as it mirrors the structure of cell surface glycans involved in pathogen adhesion, enabling LNnFP to act as a soluble receptor decoy [7]. Conversely, Type 1 core structures (e.g., LNFP I: Fucα1-2Galβ1-3GlcNAcβ1-3Galβ1-4Glc) exhibit a distinct bend at the β1-3 linkage, influencing their three-dimensional presentation and biological specificity [4] [9].
Table 1: Structural Comparison of Type 1 and Type 2 Core Pentasaccharides in HMOs
Feature | Type 1 Core (e.g., LNFP I) | Type 2 Core (e.g., LNnFP I) |
---|---|---|
Representative HMO | Lacto-N-fucopentaose I (LNFP I) | Lacto-N-neofucopentaose I (LNnFP I) |
Core Disaccharide Linkage | Galβ1-3GlcNAc | Galβ1-4GlcNAc |
Full Glycan Structure | Fucα1-2Galβ1-3GlcNAcβ1-3Galβ1-4Glc | Fucα1-2Galβ1-4GlcNAcβ1-3Galβ1-4Glc |
Terminal Antigen | Blood group H type 1 (H1) | Blood group H type 2 (H2) |
Analytical Mass (Da) | 853.3063 | 853.3063 |
Primary Source | Secretor human milk | Secretor human milk |
Fucosylation is a key structural and functional determinant of LNnFP isoforms. LNnFP I is defined by an α1-2 linkage of fucose to the terminal galactose (Fucα1-2Gal), forming the blood group H type 2 (H2) antigenic epitope [2] [10]. This specific linkage is catalyzed by α1,2-fucosyltransferases (FUT2 enzyme in humans) and is predominantly found in the milk of secretor mothers (positive for FUT2 activity) [6]. In contrast, other LNnFP isomers, notably LNnFP V (or sometimes termed III), carry fucose in an α1-3 linkage (Fucα1-3GlcNAc) attached to the subterminal N-acetylglucosamine residue. This α1-3 linkage forms a Lewis X (Le^x) epitope [1] [7]. The linkage specificity is enzymatically determined by distinct fucosyltransferases: α1,2-FucTs (e.g., FUT2) versus α1,3-FucTs (e.g., FUT3, FUT5, FUT6) [3] [7]. This enzymatic specificity dictates the biological role: α1-2-fucosylated LNnFP I acts as a high-affinity ligand for norovirus capsid proteins, blocking attachment to host intestinal cells expressing H antigens [7]. Conversely, α1-3-fucosylated isoforms may interact with lectins involved in immune cell rolling or serve as prebiotics for specific gut bacteria.
The position and anomeric linkage of the fucose residue critically alter the stereochemistry and biological function of LNnFP isomers:
Table 2: Comparative Stereochemistry and Function of Key LNnFP Isoforms
Property | LNnFP I (Fucα1-2) | LNnFP V (Fucα1-3) |
---|---|---|
Fucose Linkage | α1-2 to Terminal Galactose | α1-3 to Subterminal N-Acetylglucosamine |
Antigenic Epitope | Blood group H type 2 (H2) | Lewis X (Le^x) |
Specific Lectin Binding | Ulex europaeus I (UEA-I) - Strong | Not typically bound by UEA-I |
Norovirus GII.4 Binding | High affinity - Strong inhibitor of attachment | Low/No affinity - Minimal inhibition |
Primary Biological Role | Pathogen anti-adhesion (Norovirus blocking) | Cell adhesion modulation (Selectin ligand), Prebiotic |
Highly pure and structurally defined LNnFP isoforms, particularly LNnFP I, are critical as analytical standards for accurately identifying and quantifying HMOs in complex biological matrices like human milk. To enhance detection sensitivity, especially in separation techniques like Liquid Chromatography (LC) and Capillary Electrophoresis (CE), the reducing terminus of LNnFP is derivatized with fluorescent dyes [2] [4] [10].
Table 3: Specifications for Standardized Fluorescently Derivatized LNnFP I
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0